2-(2-Bromoethoxy)acetamide
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Overview
Description
2-(2-Bromoethoxy)acetamide is an organic compound with the molecular formula C4H8BrNO2 It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-(2-bromoethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)acetamide typically involves the reaction of 2-bromoethanol with acetamide in the presence of a base. The reaction proceeds through the formation of an intermediate 2-(2-bromoethoxy)ethanol, which then reacts with acetamide to form the final product. The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product’s purity. Techniques such as distillation and recrystallization are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are common.
Major Products Formed
Nucleophilic Substitution: Various substituted acetamides.
Oxidation: 2-(2-Bromoethoxy)acetic acid.
Reduction: 2-(2-Bromoethoxy)ethanol.
Hydrolysis: 2-(2-Bromoethoxy)acetic acid and ammonia.
Scientific Research Applications
2-(2-Bromoethoxy)acetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)acetamide involves its interaction with biological molecules through its reactive bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethoxy)acetic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2-Bromoethyl ether: Contains an ether linkage instead of an amide group.
Bromoacetamide: Contains a bromine atom directly attached to the acetamide group
Uniqueness
2-(2-Bromoethoxy)acetamide is unique due to its specific structure, which combines the reactivity of the bromine atom with the functional versatility of the acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C4H8BrNO2 |
---|---|
Molecular Weight |
182.02 g/mol |
IUPAC Name |
2-(2-bromoethoxy)acetamide |
InChI |
InChI=1S/C4H8BrNO2/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) |
InChI Key |
DWIZFMXWGXRMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OCC(=O)N |
Origin of Product |
United States |
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